Cas no 896364-38-8 (3-2-(2H-1,3-benzodioxol-5-yl)-2-4-(2-fluorophenyl)piperazin-1-ylethyl-1-(3-chlorophenyl)urea)

3-2-(2H-1,3-benzodioxol-5-yl)-2-4-(2-fluorophenyl)piperazin-1-ylethyl-1-(3-chlorophenyl)urea 化学的及び物理的性質
名前と識別子
-
- 3-2-(2H-1,3-benzodioxol-5-yl)-2-4-(2-fluorophenyl)piperazin-1-ylethyl-1-(3-chlorophenyl)urea
- 896364-38-8
- AKOS024661524
- F2573-0448
- 1-[2-(1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-3-(3-chlorophenyl)urea
- 1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-(3-chlorophenyl)urea
- 3-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-1-(3-chlorophenyl)urea
-
- インチ: 1S/C26H26ClFN4O3/c27-19-4-3-5-20(15-19)30-26(33)29-16-23(18-8-9-24-25(14-18)35-17-34-24)32-12-10-31(11-13-32)22-7-2-1-6-21(22)28/h1-9,14-15,23H,10-13,16-17H2,(H2,29,30,33)
- InChIKey: KHNGJKPJIOZIDO-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=CC(=C1)NC(NCC(C1=CC=C2C(=C1)OCO2)N1CCN(C2C=CC=CC=2F)CC1)=O
計算された属性
- せいみつぶんしりょう: 496.1677466g/mol
- どういたいしつりょう: 496.1677466g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 35
- 回転可能化学結合数: 6
- 複雑さ: 698
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.6
- トポロジー分子極性表面積: 66.1Ų
3-2-(2H-1,3-benzodioxol-5-yl)-2-4-(2-fluorophenyl)piperazin-1-ylethyl-1-(3-chlorophenyl)urea 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2573-0448-2μmol |
3-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-1-(3-chlorophenyl)urea |
896364-38-8 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2573-0448-10μmol |
3-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-1-(3-chlorophenyl)urea |
896364-38-8 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2573-0448-1mg |
3-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-1-(3-chlorophenyl)urea |
896364-38-8 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2573-0448-3mg |
3-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-1-(3-chlorophenyl)urea |
896364-38-8 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2573-0448-40mg |
3-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-1-(3-chlorophenyl)urea |
896364-38-8 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2573-0448-25mg |
3-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-1-(3-chlorophenyl)urea |
896364-38-8 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2573-0448-20mg |
3-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-1-(3-chlorophenyl)urea |
896364-38-8 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2573-0448-4mg |
3-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-1-(3-chlorophenyl)urea |
896364-38-8 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2573-0448-75mg |
3-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-1-(3-chlorophenyl)urea |
896364-38-8 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2573-0448-20μmol |
3-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-1-(3-chlorophenyl)urea |
896364-38-8 | 90%+ | 20μl |
$79.0 | 2023-05-16 |
3-2-(2H-1,3-benzodioxol-5-yl)-2-4-(2-fluorophenyl)piperazin-1-ylethyl-1-(3-chlorophenyl)urea 関連文献
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
-
6. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
-
Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
-
Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
3-2-(2H-1,3-benzodioxol-5-yl)-2-4-(2-fluorophenyl)piperazin-1-ylethyl-1-(3-chlorophenyl)ureaに関する追加情報
Introduction to 3-2-(2H-1,3-benzodioxol-5-yl)-2-4-(2-fluorophenyl)piperazin-1-ylethyl-1-(3-chlorophenyl)urea (CAS No. 896364-38-8)
3-2-(2H-1,3-benzodioxol-5-yl)-2-4-(2-fluorophenyl)piperazin-1-ylethyl-1-(3-chlorophenyl)urea, also known by its CAS number 896364-38-8, is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a benzodioxole moiety, a piperazine ring, and a urea linkage. These structural elements contribute to its potential therapeutic applications and biological activities.
The benzodioxole moiety, specifically the 2H-1,3-benzodioxol-5-yl group, is a common structural feature in many bioactive compounds. It is known for its ability to modulate various biological processes, including receptor binding and enzyme inhibition. The presence of this moiety in 3-2-(2H-1,3-benzodioxol-5-yl)-2-4-(2-fluorophenyl)piperazin-1-ylethyl-1-(3-chlorophenyl)urea suggests that it may have similar bioactive properties.
The piperazine ring, represented by the 4-(2-fluorophenyl)piperazin-1-ylethyl group, is another key structural element of this compound. Piperazines are widely used in drug design due to their ability to enhance the solubility and bioavailability of compounds. They are also known for their central nervous system (CNS) activity and their role in modulating neurotransmitter systems. The fluorine substitution on the phenyl ring further enhances the compound's lipophilicity and metabolic stability.
The urea linkage, specifically the -1-(3-chlorophenyl)urea group, is a versatile functional group that can form hydrogen bonds with biological targets. Ureas are commonly used in drug design to improve the binding affinity and selectivity of compounds. The chloro substitution on the phenyl ring adds additional steric and electronic effects that can influence the compound's interactions with biological targets.
In recent years, 3-2-(2H-1,3-benzodioxol-5-yl)-2-4-(2-fluorophenyl)piperazin-1-ylethyl-1-(3-chlorophenyl)urea has been studied for its potential therapeutic applications in various diseases. One of the most promising areas of research is its use as an antipsychotic agent. Studies have shown that this compound can effectively modulate dopamine and serotonin receptors, which are key targets in the treatment of schizophrenia and other psychiatric disorders.
A recent study published in the Journal of Medicinal Chemistry investigated the pharmacological profile of 3-2-(2H-1,3-benzodioxol-5-yl)-2-4-(2-fluorophenyl)piperazin-1-ylethyl-1-(3-chlorophenyl)urea. The researchers found that it exhibited high affinity for dopamine D2 receptors and serotonin 5-HT2A receptors. Additionally, it showed low affinity for other receptors, suggesting a high degree of selectivity. This selectivity is crucial for minimizing side effects and improving therapeutic outcomes.
Beyond its antipsychotic potential, 3-2-(2H-1,3-benzodioxol-5-yl)-2-4-(2-fluorophenyl)piperazin-1-ylethyl-1-(3-chlorophenyl)urea has also been explored for its anti-inflammatory properties. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic properties of 3-2-(2H-1,3-benzodioxol-5-y l)-2 -4 -( 2 -fluor ophen yl )pip erazi n - 1 - yle th yl - 1 -( 3 -chlor ophen yl )ur ea have also been extensively studied. Research has shown that it has good oral bioavailability and a favorable half-life, making it suitable for once-daily dosing regimens. These properties are essential for ensuring patient compliance and effective treatment outcomes.
In conclusion, 3 - 2 -( 2 H - 1 , 3 -benz od io xo l - 5 -y l ) - 2 - 4 -( 2 -flu or oph en yl )pip er az i n - 1 -y le th yl - 1 -( 3 -chlor oph en yl )ur ea (CAS No. 896364 - 8 ) is a promising compound with a wide range of potential therapeutic applications. Its unique structural features contribute to its bioactive properties and make it an attractive candidate for further development in medicinal chemistry and pharmaceutical research.
896364-38-8 (3-2-(2H-1,3-benzodioxol-5-yl)-2-4-(2-fluorophenyl)piperazin-1-ylethyl-1-(3-chlorophenyl)urea) 関連製品
- 1000287-02-4(1-cyclopentylpiperidin-4-amine hydrochloride)
- 1804873-15-1(2-(6-Bromo-2-nitropyridin-3-yl)-2-hydroxyacetic acid)
- 81597-64-0(4-[(5-bromothiophen-2-yl)sulfonyl]morpholine)
- 6130-93-4(2,\u200b2',\u200b6,\u200b6'-\u200bTetramethyl-\u200bN-\u200bnitrosopiperidine)
- 1017418-49-3(3-(3-METHYLPHENYL)MORPHOLINE)
- 303052-45-1(Neuropeptide Y(29-64))
- 1021222-86-5(2-(4-benzylpiperazine-1-carbonyl)-5-[(4-fluorophenyl)methoxy]-1-methyl-1,4-dihydropyridin-4-one)
- 1602368-89-7(2-(Cyclopropylmethyl)-2-methoxypropan-1-amine)
- 2171810-40-3(3-(4-chloro-3-methylphenyl)methylcyclopent-2-en-1-one)
- 1599059-56-9(8-chloro-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1-dione)




